
N4-(4-CARBAMOYLPHENYL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE
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Overview
Description
N4-(4-CARBAMOYLPHENYL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with carbamoyl and dimethyl groups. Its chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-CARBAMOYLPHENYL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE typically involves a multi-step process. One efficient synthetic route includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then reduced to yield the desired compound . The reaction conditions often require specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods
For industrial production, the synthesis pathway is optimized for safety, cost-effectiveness, and scalability. The process involves the use of high-yield reactions and non-toxic solvents to ensure that the production is environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions
N4-(4-CARBAMOYLPHENYL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as hydrogen in the presence of a palladium catalyst.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen with palladium), and various halogens for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N4-(4-CARBAMOYLPHENYL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N4-(4-CARBAMOYLPHENYL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and carbamoyl-substituted molecules. Examples include:
- 4-AMINOBENZOYLBENZAMIDE
- 4-CARBAMOYLPHENYLBORONIC ACID
Uniqueness
N4-(4-CARBAMOYLPHENYL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-N-(4-carbamoylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-19(2)16(23)20-9-7-12(8-10-20)15(22)18-13-5-3-11(4-6-13)14(17)21/h3-6,12H,7-10H2,1-2H3,(H2,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJSMTBMTJENQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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